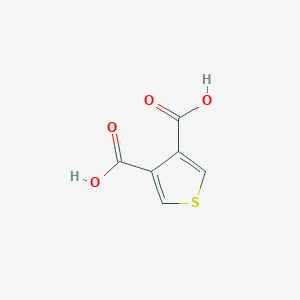
チオフェン-3,4-ジカルボン酸
概要
説明
Thiophene-3,4-dicarboxylic acid (TDCA) is a versatile organic compound with a wide range of applications in both scientific research and industrial settings. It is a colorless, solid compound that is soluble in water and has a molecular weight of 144.14 g/mol. TDCA is a dicarboxylic acid, meaning it contains two carboxyl groups, which makes it an important intermediate in the synthesis of other organic compounds. TDCA has been widely studied for its potential applications in in vivo and in vitro research, as well as its biological activity and biochemical and physiological effects.
科学的研究の応用
有機エレクトロニクス
チオフェン-3,4-ジカルボン酸: は、有機エレクトロニクスにおける材料の合成前駆体として役立ちます 。その分子構造により、有機半導体デバイスにおける電荷輸送に不可欠な共役系が形成されます。この化合物は、高い電荷移動度を示すポリマーおよび小分子の合成に特に有用であり、有機発光ダイオード(OLED)、有機光起電素子(OPV)、および有機電界効果トランジスタ(OFET)の開発に不可欠です。
製薬研究
製薬研究において、チオフェン-3,4-ジカルボン酸は、様々な生物活性分子の合成に使用されています 。その誘導体は、抗腫瘍、抗炎症、抗生物質活性など、潜在的な治療効果について研究されています。この化合物は、様々な生物学的標的に対して相互作用する能力があり、創薬および創薬における貴重な足場となっています。
材料科学
チオフェン-3,4-ジカルボン酸: は、高性能材料の構成要素として、材料科学において役割を果たしています 。この化合物は、高い熱安定性と電気化学活性などの特定の電子特性を持つポリマーを作成するために使用されます。これらの材料は、センサー、アクチュエーター、エネルギー貯蔵デバイスなど、高度な技術における潜在的な用途について調査されています。
化学合成
この化合物は、化学合成においても重要であり、様々な有機反応で、複雑な分子構造を構築するために使用されています 。チオフェン環の形成において汎用性の高い中間体として作用し、チオフェン環は多くの有機化合物に見られる共通のモチーフです。その反応性により、様々な化学物質につながる可能性のある官能基を導入することができます。
農業
農業において、チオフェン-3,4-ジカルボン酸誘導体を潜在的な農薬として使用するための研究が行われています 。これらの化合物は、新しい殺虫剤または除草剤の開発のための前駆体として役立ち、従来の化学物質に対するより環境に優しい代替手段を提供する可能性があります。
環境用途
最後に、チオフェン-3,4-ジカルボン酸は、環境科学において用途が見出されています 。その誘導体は、太陽エネルギーを吸収して変換する能力について研究されており、持続可能なエネルギーソリューションの開発に役立つ可能性があります。さらに、環境に優しい材料の合成における役割は、グリーンケミストリー慣行の発展に貢献しています。
作用機序
Target of Action
Thiophene-3,4-dicarboxylic acid is a synthetic precursor for organic electronics materials . .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to changes in their function .
Biochemical Pathways
Thiophene derivatives have been shown to be involved in various biochemical reactions, indicating that they may influence multiple pathways .
Pharmacokinetics
Its solubility in methanol suggests that it may have good bioavailability.
Result of Action
It’s known that thiophene derivatives can have various effects on cells, depending on their specific structure and the biological targets they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Thiophene-3,4-dicarboxylic acid. For instance, its stability may be affected by light, temperature, and pH . .
Safety and Hazards
特性
IUPAC Name |
thiophene-3,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4S/c7-5(8)3-1-11-2-4(3)6(9)10/h1-2H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWLLYJRPKYTDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30292335 | |
| Record name | Thiophene-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4282-29-5 | |
| Record name | 3,4-Thiophenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4282-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Thiophenedicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004282295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Thiophenedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81793 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiophene-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | thiophene-3,4-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-Thiophenedicarboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7P9TPY3Y5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Thiophene-3,4-dicarboxylic acid a desirable building block in material design?
A1: Thiophene-3,4-dicarboxylic acid is a versatile building block due to its ability to act as a bridging ligand in coordination polymers and its potential for functionalization. Its incorporation can introduce desirable properties like thermal stability and interesting electrochemical behavior. For example, a study demonstrated its use in synthesizing a two-dimensional manganese(II) coordination polymer, highlighting its bridging capabilities. []
Q2: How does the structure of Thiophene-3,4-dicarboxylic acid influence its coordination behavior?
A2: The molecule possesses two carboxylate groups, which can coordinate to metal centers in various modes, including bridging and chelating. This versatility allows for the construction of diverse architectures in coordination polymers, as demonstrated by the formation of a two-dimensional layered structure with manganese(II) ions. []
Q3: What are the advantages of using Thiophene-3,4-dicarboxylic acid derivatives in optoelectronic applications?
A3: Derivatives of this compound, especially those incorporating azomethine linkages, have shown promise as hole-transporting materials in perovskite solar cells. Their ability to transport positive charges efficiently, combined with their optical properties and tunable energy levels, makes them attractive for such applications. [, ]
Q4: How does modifying the core structure of Thiophene-3,4-dicarboxylic acid-based azomethines affect their properties?
A4: Studies have shown that altering the central core of these azomethines significantly impacts their thermal, optical, and electrochemical properties. For instance, incorporating a triphenylamine unit into the core structure led to improved power conversion efficiency in perovskite solar cells. [, ]
Q5: What is the significance of the amino group in 2,5-Diamino-thiophene-3,4-dicarboxylic acid diethyl ester?
A5: The amino groups in this compound are crucial for forming imine (azomethine) linkages with aldehydes. This reaction pathway allows for the synthesis of diverse unsymmetrical thiophene imines, which can be further explored for their potential in organic electronics and as hole-transporting materials. [, ]
Q6: How does the choice of aldehyde in synthesizing thiophene imines impact their performance in photovoltaic devices?
A6: Research indicates that the aldehyde significantly influences the final properties and performance of the resulting thiophene imines. For example, incorporating a morpholine derivative as a substituent on the aldehyde led to the highest observed photoelectric conversion efficiency in solar cell devices. []
Q7: What role does computational chemistry play in understanding these thiophene-based materials?
A7: Density Functional Theory (DFT) calculations have proven invaluable in understanding the electronic and optical properties of these materials. By simulating their behavior, researchers can predict energy levels, band gaps, and other crucial parameters, guiding the design of more efficient materials for optoelectronics. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B153508.png)






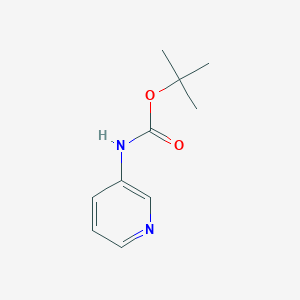
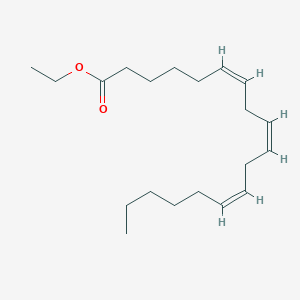
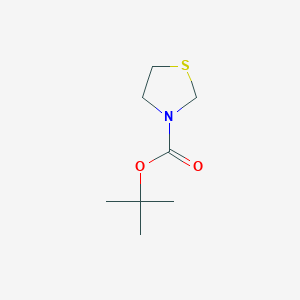
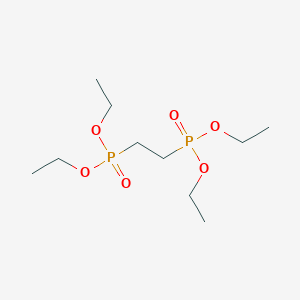
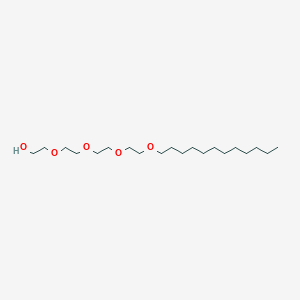
![Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone](/img/structure/B153537.png)